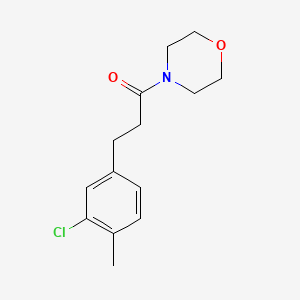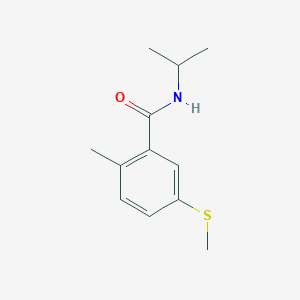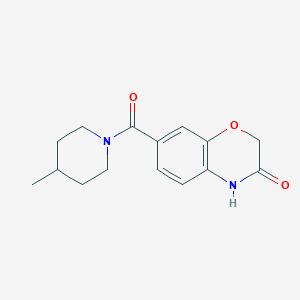
4-methylsulfanyl-N-propan-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylsulfanyl-N-propan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as MPB, is a small molecule that belongs to the class of benzamides. It has been widely studied for its mechanism of action and its potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 4-methylsulfanyl-N-propan-2-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. By inhibiting HDACs, 4-methylsulfanyl-N-propan-2-ylbenzamide may alter the expression of genes that are involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-methylsulfanyl-N-propan-2-ylbenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it useful for studying intracellular processes. However, one limitation of using 4-methylsulfanyl-N-propan-2-ylbenzamide is that it may have off-target effects, meaning that it may affect other cellular processes that are not related to the intended target.
将来の方向性
There are several future directions for research on 4-methylsulfanyl-N-propan-2-ylbenzamide. One area of research is in the development of more potent and selective HDAC inhibitors. Another area of research is in the identification of biomarkers that can predict response to 4-methylsulfanyl-N-propan-2-ylbenzamide treatment. Additionally, research is needed to determine the optimal dosing and treatment schedules for 4-methylsulfanyl-N-propan-2-ylbenzamide in different disease states.
Conclusion:
In conclusion, 4-methylsulfanyl-N-propan-2-ylbenzamide is a small molecule that has potential applications in scientific research, particularly in the fields of cancer biology and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act by inhibiting HDACs. 4-methylsulfanyl-N-propan-2-ylbenzamide has several biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. However, it also has limitations, including off-target effects. Future research is needed to further explore the potential uses of 4-methylsulfanyl-N-propan-2-ylbenzamide and to develop more potent and selective HDAC inhibitors.
合成法
The synthesis of 4-methylsulfanyl-N-propan-2-ylbenzamide can be achieved through several methods. One of the most common methods is the reaction of 4-methylthiobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure 4-methylsulfanyl-N-propan-2-ylbenzamide.
科学的研究の応用
4-methylsulfanyl-N-propan-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-methylsulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKBJXHSUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-N-propan-2-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)



